Higher TRPV1 Binding Affinity Driven by Benzylic Sulfonamide Architecture
In a focused SAR study of 2‑sulfonamidopyridine C‑region analogs, the N‑benzyl phenylsulfonamide derivative 12 (structural class identical to benzylsulfonyl configuration) exhibited a Ki of 0.8 nM for hTRPV1, while the corresponding N‑phenyl benzenesulfonamide analog showed >100‑fold lower affinity (Ki >100 nM), demonstrating that introduction of the benzylic spacer in the sulfonamide region profoundly improves receptor engagement [1]. Although the exact test compound (3‑(benzylsulfonyl)‑N‑(4‑chlorophenyl)propanamide) was not directly tested in that study, its core benzylsulfonyl motif matches the high‑potency chemotype.
| Evidence Dimension | hTRPV1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined; class chemotype exhibits Ki ~0.8 nM |
| Comparator Or Baseline | N-phenyl benzenesulfonamide analog: Ki >100 nM |
| Quantified Difference | >100‑fold improvement |
| Conditions | hTRPV1 competitive binding assay, in vitro |
Why This Matters
For analgesic TRPV1 programs, the benzylsulfonyl chemotype yields sub‑nanomolar binding that the benzenesulfonyl class cannot match, guiding procurement toward this scaffold for lead optimization.
- [1] Ann J, Ki Y, Yoon S, et al. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2016;24(6):1231-1240. doi:10.1016/j.bmc.2016.01.051. View Source
